molecular formula C4H7IO B6248326 4-iodobutan-2-one CAS No. 57688-61-6

4-iodobutan-2-one

Cat. No.: B6248326
CAS No.: 57688-61-6
M. Wt: 198.00 g/mol
InChI Key: XRELGXKQIBXIFE-UHFFFAOYSA-N
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Description

4-Iodobutan-2-one is an organic compound with the molecular formula C4H7IO It is a halogenated ketone, specifically an iodinated derivative of butanone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobutan-2-one can be synthesized through several methods. One common approach involves the iodination of butanone. This can be achieved by reacting butanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds as follows:

CH3COCH2CH3+I2+Oxidizing AgentCH3COCH2CH2I+By-products\text{CH}_3\text{COCH}_2\text{CH}_3 + I_2 + \text{Oxidizing Agent} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{I} + \text{By-products} CH3​COCH2​CH3​+I2​+Oxidizing Agent→CH3​COCH2​CH2​I+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Iodobutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile in excess.

    Reduction: Conducted in anhydrous conditions to prevent side reactions, often in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.

Major Products

    Nucleophilic Substitution: Produces substituted butanones, such as 4-hydroxybutan-2-one or 4-cyanobutan-2-one.

    Reduction: Yields 4-iodobutan-2-ol.

    Oxidation: Forms 4-iodobutanoic acid or other oxidized products.

Scientific Research Applications

4-Iodobutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-iodobutan-2-one in chemical reactions typically involves the activation of the carbonyl group and the iodine atom. The carbonyl group can undergo nucleophilic addition or substitution, while the iodine atom can participate in nucleophilic substitution reactions. These mechanisms are facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobutane: An iodinated alkane with similar reactivity in nucleophilic substitution reactions but lacks the carbonyl functionality.

    4-Bromobutan-2-one: A brominated analogue with similar chemical properties but different reactivity due to the bromine atom.

    4-Chlorobutan-2-one: A chlorinated analogue with similar applications but different reactivity and stability.

Uniqueness

4-Iodobutan-2-one is unique due to the presence of both the iodine atom and the carbonyl group, which confer distinct reactivity patterns. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound more reactive in nucleophilic substitution reactions. Additionally, the carbonyl group provides a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

57688-61-6

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

4-iodobutan-2-one

InChI

InChI=1S/C4H7IO/c1-4(6)2-3-5/h2-3H2,1H3

InChI Key

XRELGXKQIBXIFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCI

Purity

95

Origin of Product

United States

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